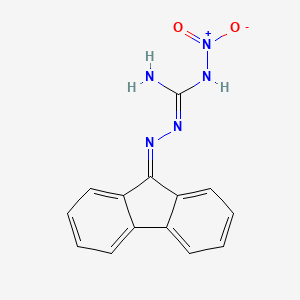

N-(9-Fluorenylidene)nitroaminoguanidine

Description

N-(9-Fluorenylidene)nitroaminoguanidine is a nitrogen-rich compound combining a nitroaminoguanidine core with a 9-fluorenylidene substituent. For instance, describes the synthesis of a structurally related (E)-N-[2-(9-Fluorenylidene)-3a,5,7-trimethyl-3,3a-dihydro-2H-indol-3-ylidene]-2,4,6-trimethylaniline, which features a 9-fluorenylidene group connected to an indole ring. The fluorenylidene moiety introduces steric bulk and planar aromaticity, influencing molecular packing and intermolecular interactions such as hydrogen bonding and C–H···π interactions .

Nitroaminoguanidine itself is synthesized via the reaction of nitroguanidine with hydrazine hydrate under acidic conditions, as detailed in . This precursor exhibits redox versatility, as shown by its reduction behavior with titanous chloride, consuming 3.4–4.4 equivalents of titanosulfide . The incorporation of the 9-fluorenylidene group likely enhances thermal stability and modulates solubility due to increased hydrophobicity, making it suitable for applications in energetic materials or bioactive agents.

Properties

CAS No. |

35957-64-3 |

|---|---|

Molecular Formula |

C14H11N5O2 |

Molecular Weight |

281.27 g/mol |

IUPAC Name |

2-(fluoren-9-ylideneamino)-1-nitroguanidine |

InChI |

InChI=1S/C14H11N5O2/c15-14(18-19(20)21)17-16-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8H,(H3,15,17,18) |

InChI Key |

BRCJUOSJCWSCKE-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2=N/N=C(\N)/N[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2=NN=C(N)N[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(9-Fluorenylidene)nitroaminoguanidine involves the combination of nitroaminoguanidine and fluorenylidene derivatives. Nitroaminoguanidine can be prepared from nitroguanidine and a slight excess of hydrazine hydrate with a yield of 72% . Fluorenylidene can be produced by photolysis of 9-diazofluorene, which involves a four-step process starting with the irradiation of 9-diazofluorene to yield an excited singlet state diazofluorene molecule .

Chemical Reactions Analysis

N-(9-Fluorenylidene)nitroaminoguanidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. For instance, fluorenylidene reacts with dimethylketene to form dioxolane derivatives and their hydrolysis products . The compound also undergoes thermal decomposition, producing gaseous products such as ammonia, nitrogen dioxide, hydrogen cyanide, nitrous oxide, carbon monoxide, and carbon dioxide .

Scientific Research Applications

In chemistry, it is studied for its unique reactivity and intermediate properties . In biology and medicine, nitroaminoguanidine derivatives have shown potential as broad-spectrum antimicrobial agents and cholinesterase inhibitors . The compound’s thermal decomposition characteristics have also been studied using techniques such as thermal analysis, infrared spectroscopy, and X-ray diffraction .

Mechanism of Action

The mechanism of action of N-(9-Fluorenylidene)nitroaminoguanidine involves its reactivity as a carbene and its ability to undergo intersystem crossing between singlet and triplet states . The compound’s molecular targets and pathways include its interaction with various reagents to form intermediate products such as fluoren-9-yl isocyanide .

Comparison with Similar Compounds

Neonicotinoid Analogues

describes acyclic imine-substituted nitroaminoguanidine derivatives (e.g., N'-nitro-2-hydrocarbylidenehydrazinecarboximidamides) designed as neonicotinoid insecticides. These compounds demonstrate potent activity against aphids (Myzus persicae), attributed to their electron-withdrawing nitro groups and imine substituents, which enhance binding to insect nicotinic acetylcholine receptors. In contrast, the 9-fluorenylidene substituent in N-(9-Fluorenylidene)nitroaminoguanidine may reduce bioactivity due to steric hindrance but improve photostability .

Hydrazone and Semicarbazone Derivatives

highlights nitroaminoguanidine-derived hydrazones and semicarbazones, such as halogenated salicylidene and isatin derivatives. These compounds exhibit antimicrobial properties, with structural flexibility allowing for tuning of electronic and steric effects.

Energetic and Thermal Properties

Comparison with Nitroguanidine

Nitroguanidine, a precursor to nitroaminoguanidine, shares similar redox behavior but differs in applications. While nitroaminoguanidine derivatives are used in propellants and insecticides, nitroguanidine is primarily employed in explosives. Reduction studies () show both consume comparable titanosulfide equivalents (3.4–4.6), but nitroaminoguanidine’s hydrazine moiety introduces variability in reactivity under acidic conditions .

Physicochemical Properties

The table below summarizes key properties of this compound and related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.